REACTION_CXSMILES
|
[C:1]1([CH3:35])[CH:6]=[CH:5][C:4]([C:7]2[N:8]=[C:9]3[CH2:23][CH2:22][CH2:21][N:20]([CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][C:30]([O:32]CC)=[O:31])[C:10]3=[N:11][C:12]=2[C:13]2[CH:18]=[CH:17][C:16]([CH3:19])=[CH:15][CH:14]=2)=[CH:3][CH:2]=1.O.[OH-].[Li+]>C1COCC1.O>[C:1]1([CH3:35])[CH:2]=[CH:3][C:4]([C:7]2[N:8]=[C:9]3[CH2:23][CH2:22][CH2:21][N:20]([CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][C:30]([OH:32])=[O:31])[C:10]3=[N:11][C:12]=2[C:13]2[CH:18]=[CH:17][C:16]([CH3:19])=[CH:15][CH:14]=2)=[CH:5][CH:6]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C1(=CC=C(C=C1)C=1N=C2C(=NC1C1=CC=C(C=C1)C)N(CCC2)CCCCCCC(=O)OCC)C
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Name
|
|
Quantity
|
94 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Name
|
lithium hydroxide monohydrate
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Quantity
|
7.79 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
94 mL
|
Type
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solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
50 °C
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Type
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CUSTOM
|
Details
|
stirred for 7.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
to remove the THF
|
Type
|
ADDITION
|
Details
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diluted with water (500 ml)
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Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×500 ml)
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Type
|
WASH
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Details
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The combined organic layers were washed with brine (200 ml)
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Type
|
DRY_WITH_MATERIAL
|
Details
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dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
rotated on the rotary evaporator (no vacuum) at RT until crystals
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Type
|
CUSTOM
|
Details
|
formed
|
Type
|
CUSTOM
|
Details
|
The solid was removed by filtration
|
Type
|
WASH
|
Details
|
washed with heptanes (50 ml)
|
Type
|
CUSTOM
|
Details
|
dried at RT overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solid was re-crystallized from a hot mixture of EtOH (211 ml) and water (159 ml)
|
Type
|
STIRRING
|
Details
|
stirring for 1 h at 5° C.
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the crystals were filtered off
|
Type
|
CUSTOM
|
Details
|
the product dried overnight at 40° C. in a vacuum oven
|
Duration
|
8 (± 8) h
|
Reaction Time |
7.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)C=1N=C2C(=NC1C1=CC=C(C=C1)C)N(CCC2)CCCCCCC(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |